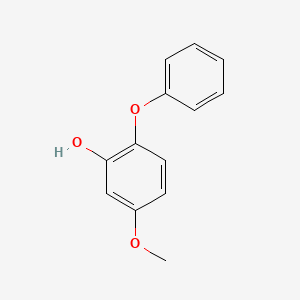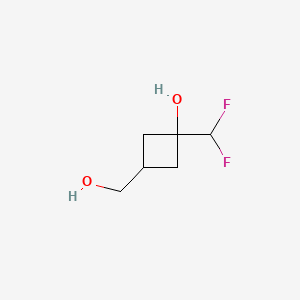
5,6,7,8-Tetrahydro-1,7-naphthyridine-2-carboxylicaciddihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid dihydrochloride is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused pyridine rings and is known for its significant biological and chemical properties. It has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid dihydrochloride typically involves multi-step processes. One common method includes the catalytic reduction of 1,7-naphthyridine using palladium on charcoal in ethanol, which yields a mixture of 1,2,3,4-tetrahydro- and 5,6,7,8-tetrahydro-1,7-naphthyridine . The desired product can be isolated and further reacted with appropriate reagents to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve scalable and cost-effective approaches. These methods may include modifications of existing synthetic routes to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can also be employed to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield different tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and chemical properties .
Applications De Recherche Scientifique
5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals
Mécanisme D'action
The mechanism of action of 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and biological properties. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-naphthyridine: Known for its coordination chemistry and biological activities.
1,6-naphthyridine: Exhibits anticancer and antimicrobial properties.
1,8-naphthyridine: Used in the synthesis of antibacterial agents like enoxacin and nalidixic acid .
Uniqueness
5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid dihydrochloride is unique due to its specific structural features and the ability to form stable dihydrochloride salts. This enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry and industrial applications .
Propriétés
Formule moléculaire |
C9H12Cl2N2O2 |
|---|---|
Poids moléculaire |
251.11 g/mol |
Nom IUPAC |
5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C9H10N2O2.2ClH/c12-9(13)7-2-1-6-3-4-10-5-8(6)11-7;;/h1-2,10H,3-5H2,(H,12,13);2*1H |
Clé InChI |
JKNKUXIAXNMUCO-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=C1C=CC(=N2)C(=O)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


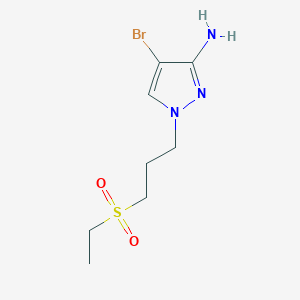
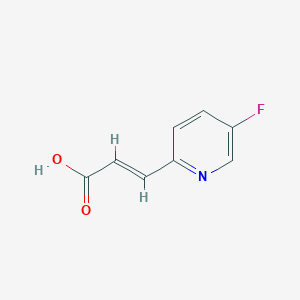
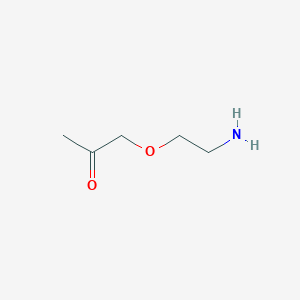
![ethyl 1-(iodomethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492275.png)

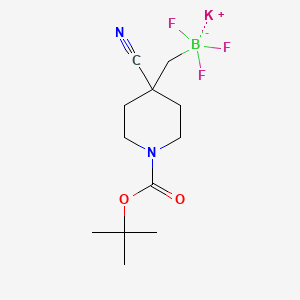
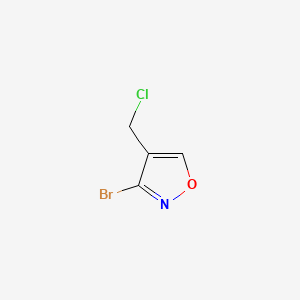
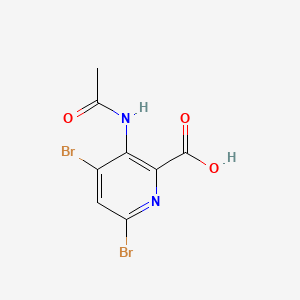
![N-(5-{3-azabicyclo[3.2.1]octane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide](/img/structure/B13492301.png)
![8-Amino-6-azaspiro[3.4]octan-7-one](/img/structure/B13492309.png)
![1-[5-Bromo-2-(tetrahydrofuran-3-ylmethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13492315.png)
![7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13492318.png)
